Miravirsen

Description

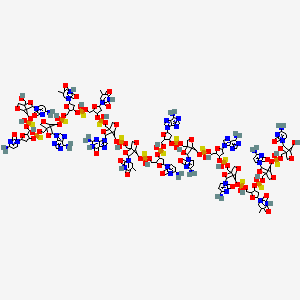

Structure

2D Structure

Properties

IUPAC Name |

1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOOBMBDIGGTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H185N49O83P14S14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4897 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072874-90-8 | |

| Record name | Miravirsen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miravirsen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Miravirsen as a microRNA-122 Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Miravirsen (SPC3649), a first-in-class oligonucleotide-based drug designed to inhibit microRNA-122 (miR-122) for the treatment of Hepatitis C Virus (HCV) infection. This compound is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide that sequesters mature miR-122, a liver-specific microRNA essential for the HCV life cycle.[1][2] This document details the mechanism of action, chemical properties, preclinical and clinical efficacy, and key experimental protocols relevant to the study of this compound. All quantitative data are presented in structured tables for ease of comparison, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction

Hepatitis C is a global health challenge, with millions of individuals chronically infected and at risk of developing severe liver disease.[3][4] The Hepatitis C virus, a positive-strand RNA virus, has a unique dependency on a host factor, the liver-specific microRNA-122 (miR-122), for its replication and stability.[5] This dependency presents a novel therapeutic target. This compound, developed by Santaris Pharma, is an antisense oligonucleotide that directly targets and inhibits miR-122, thereby disrupting the HCV life cycle. As the first microRNA-targeted drug to enter clinical trials for HCV, this compound represents a significant advancement in antiviral therapy. This guide will provide an in-depth technical examination of this compound, from its molecular mechanism to its performance in preclinical and clinical settings.

Mechanism of Action

The liver-specific miR-122 is a crucial host factor for HCV propagation. It binds to two adjacent sites on the 5' untranslated region (UTR) of the viral RNA genome. This interaction is unconventional as it promotes viral replication, in contrast to the canonical role of miRNAs in translational suppression. The binding of miR-122 to the HCV 5' UTR is believed to protect the viral genome from degradation by host nucleases and to promote the translation of the viral polyprotein.

This compound is designed to be a high-affinity binder of mature miR-122. By sequestering miR-122, this compound prevents it from interacting with the HCV RNA. This disruption of the miR-122-HCV RNA complex leads to the degradation of the viral genome and a subsequent reduction in viral replication. There is also evidence to suggest that this compound can inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122.

Signaling Pathway and this compound's Intervention

The following diagram illustrates the pivotal role of miR-122 in the HCV life cycle and how this compound intervenes.

Chemical Structure

This compound is a 15-base modified antisense oligonucleotide. Its structure incorporates locked nucleic acid (LNA) modifications, which increase its binding affinity and resistance to nuclease degradation. The backbone consists of phosphorothioate linkages instead of the natural phosphate linkages, further enhancing its stability.

Preclinical Efficacy

The antiviral activity of this compound has been evaluated in various preclinical models, including in vitro HCV replicon systems and in vivo animal models.

In Vitro Studies

This compound has demonstrated potent and dose-dependent antiviral activity against HCV replicons in cell culture. The following table summarizes the key in vitro efficacy data.

| Parameter | Value | Cell Line/System | Genotype | Citation |

| Mean EC50 | 0.67 μM (±0.33) | Huh-7 cells with HCV replicon | 1b | |

| Mean EC90 | 5.40 μM (±3.3) | Huh-7 cells with HCV replicon | 1b | |

| Cytotoxicity | No cytotoxicity observed up to 320 μM | Various human cell lines | N/A | |

| Therapeutic Index | ≥297 | Based on EC50 and cytotoxicity data | 1b |

In Vivo Studies

Preclinical in vivo studies were conducted in chimpanzees chronically infected with HCV. These studies demonstrated a significant and prolonged reduction in viral load following treatment with this compound.

| Animal Model | Dosing Regimen | Key Outcomes | Citation |

| Chimpanzee | Intravenous infusions | Marked and prolonged suppression of HCV RNA levels. |

Clinical Efficacy

This compound has been evaluated in a Phase 2a clinical trial in treatment-naive patients with chronic HCV genotype 1 infection. The study demonstrated a dose-dependent and sustained reduction in HCV RNA levels.

| Dose Group | Number of Patients | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA (End of Treatment) | Citation | | :--- | :--- | :--- | :--- | | Placebo | 9 | 0.4 | 0 | | | 3 mg/kg | 9 | 1.2 | 0 | | | 5 mg/kg | 9 | 2.9 | 1 | | | 7 mg/kg | 9 | 3.0 | 4 | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

HCV Replicon Assay (Luciferase-based)

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

-

Cell Line: Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene are used.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in DMEM culture medium.

-

Compound Treatment: this compound is serially diluted and added to the cells. A negative control oligonucleotide and a positive control antiviral agent are typically included.

-

Incubation: The treated cells are incubated for 72 hours to allow for HCV replication.

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration.

Quantitative Real-Time PCR (qRT-PCR) for miR-122 and HCV RNA

This protocol is for the quantification of miR-122 and HCV RNA levels in patient samples or cell culture.

-

RNA Extraction: Total RNA is extracted from serum, plasma, or cell lysates using a suitable RNA isolation kit.

-

Reverse Transcription: For miR-122, a specific stem-loop primer is used for the reverse transcription of mature miRNA into cDNA. For HCV RNA, random primers or gene-specific primers are used.

-

qPCR Reaction: The qPCR reaction is set up using a TaqMan probe and primers specific for miR-122 or the target region of the HCV genome (e.g., the 5' UTR). A housekeeping gene (e.g., a small nuclear RNA for miRNA or GAPDH for total RNA) is used as an internal control for normalization.

-

Data Analysis: The relative expression levels are calculated using the Delta-Delta-Ct (ΔΔCt) method.

Chimpanzee In Vivo Model

This model was used to assess the in vivo efficacy of this compound.

-

Animal Model: Chimpanzees chronically infected with HCV were used.

-

Dosing: this compound was administered via intravenous infusions.

-

Sample Collection: Blood samples were collected at regular intervals to monitor HCV RNA levels, liver enzymes, and other safety parameters.

-

Viral Load Measurement: HCV RNA levels in the serum or plasma were quantified using a validated qRT-PCR assay.

-

Data Analysis: The change in HCV RNA levels from baseline was calculated to determine the antiviral effect of this compound.

Resistance

Resistance to this compound has been investigated both in vitro and in clinical studies. In vitro serial passage studies with HCV replicons in the presence of this compound led to the emergence of an A4C nucleotide change in the HCV 5' UTR. In patients who experienced viral rebound after treatment, a C3U nucleotide change in the 5' UTR was identified. These mutations are located near the miR-122 binding sites and are thought to reduce the dependency of the virus on miR-122.

Conclusion

This compound represents a novel and promising therapeutic approach for the treatment of chronic Hepatitis C infection. By targeting a host factor, miR-122, which is essential for the viral life cycle, this compound offers a unique mechanism of action with a high barrier to resistance. Preclinical and clinical studies have demonstrated its potent, dose-dependent, and sustained antiviral activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel antiviral therapies and the role of microRNAs in disease. Further development of this compound and similar host-targeting antivirals holds the potential to significantly impact the management of HCV and other viral infections.

References

- 1. Treatment of HCV infection by targeting microRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Santaris Pharma A/S Phase 2a data of this compound shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. mdpi.com [mdpi.com]

Preclinical Profile of Miravirsen in Chimpanzees: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal preclinical studies of Miravirsen (formerly SPC3649) in chimpanzees chronically infected with Hepatitis C Virus (HCV). This compound, a first-in-class oligonucleotide targeting microRNA-122 (miR-122), demonstrated significant antiviral activity and a favorable safety profile in these primate models, paving the way for human clinical trials. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Preclinical evaluation of this compound in chimpanzees chronically infected with HCV revealed a dose-dependent and sustained reduction in viral load.[1][2] Treatment with this locked nucleic acid (LNA)-modified antisense oligonucleotide, which sequesters the liver-specific miR-122 essential for HCV replication, led to a significant decrease in both serum and liver HCV RNA levels.[1] Notably, this antiviral effect was achieved without evidence of viral resistance or significant adverse events.[1][2] The studies also provided valuable insights into the pharmacokinetic profile of this compound and its impact on host gene expression and liver pathology.

Mechanism of Action

This compound's therapeutic action is rooted in its ability to specifically inhibit miR-122, a crucial host factor for the propagation of HCV. The virus hijacks the host's miR-122 to stabilize its RNA genome and protect it from degradation by cellular nucleases. This compound, an antisense oligonucleotide with a phosphorothioate backbone and LNA modifications for enhanced stability and binding affinity, sequesters miR-122, thereby preventing its interaction with the HCV RNA. This leads to the degradation of the viral genome and a subsequent reduction in viral replication.

Caption: this compound's mechanism of action in inhibiting HCV replication.

Experimental Protocols

The primary preclinical study in chimpanzees involved four animals chronically infected with HCV genotype 1. The study was designed to assess the safety and efficacy of this compound.

Animal Model and Dosing Regimen

-

Animals: Four chimpanzees with chronic HCV infection.

-

Study Design: The animals were divided into two groups: a low-dose group (n=2) and a high-dose group (n=2).

-

Dosing:

-

Low-dose group: 1 mg/kg of this compound.

-

High-dose group: 5 mg/kg of this compound.

-

-

Administration: this compound was administered via weekly intravenous (i.v.) infusions for a duration of 12 weeks.

-

Follow-up: A 17-week treatment-free follow-up period was included to monitor the durability of the response.

Caption: Experimental workflow for the preclinical chimpanzee study.

Sample Collection and Analysis

-

Blood Samples: Serum samples were collected regularly to quantify HCV RNA levels and assess liver function markers.

-

Liver Biopsies: Liver biopsies were performed at baseline and at various time points during and after treatment to measure liver HCV RNA levels, assess histology, and analyze gene expression.

HCV RNA Quantification

HCV RNA levels in serum and liver were quantified using a real-time reverse transcription polymerase chain reaction (RT-qPCR) assay, specifically a TaqMan assay. This method provides high sensitivity and reproducibility for viral load determination.

Pharmacokinetic Analysis

The concentration of this compound in plasma was determined to evaluate its pharmacokinetic properties.

Liver Histology

Liver biopsy sections were stained with hematoxylin and eosin to assess the degree of inflammation and liver damage.

Results

Antiviral Efficacy

Treatment with this compound resulted in a dose-dependent reduction in HCV RNA levels in both serum and liver.

Table 1: Viral Load Reduction in Chimpanzees Treated with this compound

| Dose Group | Animal ID | Baseline Serum HCV RNA (log10 GE/mL) | Maximum Serum HCV RNA Reduction (log10) |

| Low Dose (1 mg/kg) | 4x0267 | ~6.5 | ~1.0 |

| 4x0358 | ~6.0 | ~0.5 | |

| High Dose (5 mg/kg) | 4x0513 | ~6.8 | ~2.6 |

| 4x0514 | ~7.0 | ~2.5 |

GE: Genome Equivalents

In the high-dose group, a significant decline in serum HCV RNA was observed after three weeks of treatment, with a maximum reduction of approximately 2.6 orders of magnitude. The antiviral effect was sustained throughout the 12-week treatment period and for several weeks into the follow-up phase.

Pharmacokinetics

Pharmacokinetic analysis of this compound in chimpanzee plasma revealed key parameters as summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Chimpanzees

| Animal ID | Cmax (µg/mL) | AUCinf (h·µg/mL) | Terminal Half-life (days) | Vz (L/kg) | Cl (mL/h/kg) |

| 4x0267 | 6.3 | 240 | 1.8 | 0.2 | 4.2 |

| 4x0358 | 7.9 | 320 | 2.1 | 0.2 | 3.1 |

| 4x0513 | 25.1 | 1100 | 2.4 | 0.2 | 4.5 |

| 4x0514 | 28.9 | 1300 | 2.6 | 0.2 | 3.8 |

Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity; Vz: Volume of distribution during the terminal phase; Cl: Clearance.

Effect on Serum Cholesterol

A notable off-target effect of miR-122 inhibition is the reduction of serum cholesterol levels.

Table 3: Serum Cholesterol Reduction in Chimpanzees

| Dose Group | Animal ID | Maximum Serum Cholesterol Reduction (%) |

| High Dose (5 mg/kg) | 4x0513 | 44 |

| 4x0514 | 29 |

This reduction in cholesterol is consistent with the known role of miR-122 in lipid metabolism.

Liver Histology and Gene Expression

Histological analysis of liver biopsies from the high-dose animals showed an improvement in HCV-induced liver pathology after treatment. Furthermore, transcriptome analysis revealed a derepression of miR-122 target mRNAs and a down-regulation of interferon-regulated genes, indicating a normalization of the hepatic interferon response.

Conclusion

The preclinical studies of this compound in chronically HCV-infected chimpanzees provided compelling evidence of its potential as a novel antiviral therapy. The dose-dependent, long-lasting suppression of HCV viremia, coupled with a favorable safety profile and no signs of viral resistance, underscored the viability of targeting a host factor for the treatment of HCV. These seminal studies laid a strong foundation for the subsequent clinical development of this compound in humans.

References

The Pivotal Role of MicroRNA-122 in the Hepatitis C Virus Lifecycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C virus (HCV), a leading cause of chronic liver disease, exhibits a unique dependence on a liver-specific microRNA, miR-122, for its propagation. Unlike the canonical role of microRNAs in translational repression, miR-122 positively regulates the HCV lifecycle through a multifaceted mechanism. This guide provides an in-depth technical overview of the critical interactions between miR-122 and the HCV genome, detailing the molecular mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for studying this phenomenon. The intricate signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this vital host-virus interaction, a key target for antiviral therapies.

Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA, accounting for approximately 70% of the total miRNA pool in hepatocytes, with an estimated 660,000 copies per cell[1]. Its interaction with the hepatitis C virus (HCV) genome is a fascinating example of a host factor being co-opted by a virus to facilitate its replication. This dependence is so critical that therapeutic strategies targeting miR-122 have shown significant promise in reducing viral loads in clinical trials[2].

miR-122 interacts with two highly conserved tandem binding sites (S1 and S2) located at the 5' untranslated region (5' UTR) of the HCV RNA genome[1][3]. This interaction, unconventional for a microRNA, does not lead to gene silencing but instead enhances viral propagation through several key mechanisms:

-

Stimulation of Viral Translation: miR-122 binding to the 5' UTR promotes the translation of the HCV polyprotein[1].

-

Protection of the Viral Genome: The miR-122/HCV RNA complex shields the viral genome from degradation by cellular exonucleases.

-

Direct Promotion of Genome Replication: Evidence suggests that miR-122 may also play a direct role in enhancing the replication of the viral RNA.

This guide will delve into the molecular intricacies of these mechanisms, present the quantitative evidence supporting them, and provide detailed protocols for their investigation in a laboratory setting.

Molecular Mechanisms of miR-122 Action in the HCV Lifecycle

The interaction between miR-122 and the HCV 5' UTR is a complex process involving the recruitment of host proteins and inducing conformational changes in the viral RNA.

The miR-122-HCV RNA-Ago2 Ternary Complex

The functional unit for miR-122's proviral activity is a ternary complex formed by miR-122, the HCV 5' UTR, and the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC). Two Ago2:miR-122 complexes bind to the S1 and S2 sites on the viral genome. This interaction is crucial for all known functions of miR-122 in the HCV lifecycle.

Stimulation of Viral Translation

While the enhancement of HCV replication by miR-122 is substantial (up to 1000-fold), its direct effect on translation is more modest, typically a 2 to 3-fold increase. However, this initial boost in viral protein synthesis is critical for establishing a productive infection. The proposed mechanisms for translation stimulation include:

-

IRES Conformational Change: The binding of the Ago2:miR-122 complex to the 5' UTR is thought to induce a conformational change in the HCV internal ribosome entry site (IRES). This change promotes a more thermodynamically stable and translationally active IRES structure, facilitating ribosome recruitment and initiation of translation. In the absence of miR-122, the 5' UTR may adopt an alternative, less active conformation.

-

Ribosome Association: Studies have shown that miR-122 enhances the association of the 40S ribosomal subunit with the viral RNA at an early initiation stage.

Protection of the Viral Genome from Degradation

The HCV genome possesses an uncapped 5' triphosphate end, making it susceptible to degradation by cellular 5'-3' exoribonucleases, primarily Xrn1 and to a lesser extent Xrn2. The binding of the Ago2:miR-122 complex to the 5' terminus of the HCV RNA acts as a protective shield, effectively masking the viral RNA from recognition and degradation by these enzymes. This stabilization of the viral genome is a major contributor to the overall increase in viral RNA accumulation.

Direct Role in Genome Amplification

Beyond its roles in translation and stabilization, miR-122 is also implicated in directly promoting HCV RNA replication. The binding of miR-122 has been shown to precede the increase in viral protein synthesis, suggesting a direct effect on RNA synthesis. One proposed mechanism involves the displacement of the host protein poly(rC) binding protein 2 (PCBP2) from the HCV 5' UTR. PCBP2 is believed to promote genome circularization, a prerequisite for replication. By displacing PCBP2, miR-122 may act as a molecular switch, shifting the pool of viral RNA from translation to replication.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of miR-122 in the HCV lifecycle.

| Parameter | Value | Cell Type/System | Reference |

| miR-122 Abundance | ~660,000 copies/cell | Primary Hepatocytes | |

| ~72% of total miRNA | Liver Tissue | ||

| Effect on HCV RNA Accumulation | Up to 1000-fold increase | Cell Culture | |

| Effect on HCV Translation | 2 to 3-fold increase | Cell Culture | |

| Effect of miR-122 Inhibition on HCV Replication | Significant reduction | Cell Culture & In Vivo | |

| miR-122 Copies per Hepatocyte | ~135,000 | Hepatocyte | |

| Fold increase in luciferase activity with exogenous miR-122 (establishment phase) | ~3.7-fold | Cell Culture | |

| Fold increase in luciferase activity with exogenous miR-122 (maintenance phase) | ~17,487.2-fold | Cell Culture |

Table 1: Quantitative Impact of miR-122 on HCV Lifecycle Parameters

| HCV Genome Site | Interaction Details | Consequence | Reference |

| 5' UTR Site 1 (S1) | Seed sequence binding (nt 2-8) and auxiliary binding | Synergistic with S2 for efficient replication | |

| 5' UTR Site 2 (S2) | Seed sequence binding (nt 2-7) and auxiliary binding | Synergistic with S1 for efficient replication | |

| NS5B Coding Region | In silico predicted binding sites | Potential role in replication | |

| 3' UTR | In silico predicted binding site (highly conserved) | Potential regulatory role |

Table 2: miR-122 Binding Sites on the HCV Genome and Their Significance

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of miR-122 in the HCV lifecycle.

In Vitro Transcription of HCV RNA

This protocol describes the generation of infectious HCV RNA from a plasmid template.

-

Plasmid Linearization:

-

Linearize 10 µg of the pJFH-1 plasmid (or other HCV genomic construct) with a suitable restriction enzyme (e.g., XbaI) at the 3' end of the HCV cDNA.

-

Purify the linearized DNA using a PCR purification kit.

-

-

In Vitro Transcription:

-

Use 1 µg of the linearized plasmid as a template for in vitro transcription using a T7 RNA polymerase-based kit (e.g., T7 MEGAscript Kit).

-

Follow the manufacturer's instructions for the transcription reaction.

-

Treat the reaction with DNase to remove the plasmid template.

-

Purify the transcribed RNA using a suitable RNA purification kit.

-

Assess RNA integrity and concentration using a spectrophotometer and gel electrophoresis.

-

Electroporation of HCV RNA into Huh-7.5 Cells

This protocol describes the delivery of in vitro transcribed HCV RNA into human hepatoma Huh-7.5 cells.

-

Cell Preparation:

-

Culture Huh-7.5 cells to 80-90% confluency.

-

Trypsinize the cells and wash them twice with ice-cold, serum-free DMEM.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 107 cells/mL.

-

-

Electroporation:

-

Mix 10 µg of in vitro transcribed HCV RNA with 400 µL of the cell suspension (4 x 106 cells) in a 0.4-cm electroporation cuvette.

-

Deliver a single pulse using an electroporator (e.g., Bio-Rad Gene Pulser) with settings of 270 V, 950 µF, and 100 Ω.

-

Immediately after the pulse, resuspend the cells in 10 mL of complete growth medium.

-

-

Cell Plating:

-

Plate the electroporated cells in appropriate culture vessels for downstream experiments.

-

Dual-Luciferase Reporter Assay for HCV Translation

This assay measures the effect of miR-122 on HCV IRES-mediated translation.

-

Cell Seeding:

-

Seed Huh-7.5 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

-

Co-transfection:

-

Co-transfect the cells with:

-

A dual-luciferase reporter plasmid containing the HCV 5' UTR driving the expression of a primary reporter (e.g., Firefly luciferase).

-

A control plasmid expressing a secondary reporter (e.g., Renilla luciferase) for normalization.

-

A miR-122 mimic or a control miRNA.

-

-

-

Cell Lysis:

-

After 24-48 hours, wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Measurement:

-

Measure the activities of both luciferases using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Quantitative Real-Time PCR (qRT-PCR) for HCV RNA

This protocol allows for the absolute or relative quantification of HCV RNA levels.

-

RNA Extraction:

-

Extract total RNA from cells or patient samples using a suitable RNA extraction kit.

-

-

Reverse Transcription (RT):

-

Perform reverse transcription on the extracted RNA to synthesize cDNA using a reverse transcriptase and HCV-specific primers.

-

-

Real-Time PCR:

-

Set up the real-time PCR reaction using a suitable master mix, HCV-specific primers, and a fluorescent probe.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

For absolute quantification, generate a standard curve using known concentrations of an HCV RNA standard.

-

For relative quantification, normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

-

Northern Blot for miR-122 Detection

This protocol is used to detect and quantify miR-122.

-

RNA Extraction:

-

Extract total RNA, including small RNAs, from cells or tissues.

-

-

Gel Electrophoresis:

-

Separate 10-20 µg of total RNA on a 15% denaturing polyacrylamide gel.

-

-

RNA Transfer:

-

Transfer the separated RNA to a positively charged nylon membrane.

-

-

Probe Labeling:

-

Label a DNA or LNA oligonucleotide probe complementary to miR-122 with a radioactive (e.g., 32P) or non-radioactive label.

-

-

Hybridization and Detection:

-

Hybridize the labeled probe to the membrane.

-

Wash the membrane to remove unbound probe.

-

Detect the signal using autoradiography or a chemiluminescence detection system.

-

Ago2 Co-Immunoprecipitation

This protocol is used to isolate Ago2-bound RNAs, including the miR-122/HCV RNA complex.

-

Cell Lysis:

-

Lyse cells expressing Ago2 in a mild lysis buffer containing protease and RNase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with magnetic beads coated with an anti-Ago2 antibody or a control IgG antibody.

-

-

Washing:

-

Wash the beads extensively to remove non-specific binding.

-

-

RNA Elution and Extraction:

-

Elute the bound RNA from the beads and extract it using a suitable RNA purification method.

-

-

Analysis:

-

Analyze the co-immunoprecipitated RNA for the presence of HCV RNA and miR-122 using qRT-PCR or Northern blotting.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Role of miR-122 in the HCV Lifecycle.

Caption: Dual-Luciferase Reporter Assay Workflow.

Caption: Ago2 Co-Immunoprecipitation Workflow.

Conclusion

The intricate and essential relationship between miR-122 and the hepatitis C virus provides a compelling example of host-pathogen co-evolution. The multifaceted role of miR-122 in promoting viral translation, stabilizing the viral genome, and potentially enhancing its replication underscores its significance as a critical host factor for HCV. A thorough understanding of these molecular interactions, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of novel and effective antiviral therapies targeting this unique dependency. The ongoing research in this field promises to further unravel the complexities of this interaction and may reveal new avenues for therapeutic intervention against HCV and other viral diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. miR-122 and Ago interactions with the HCV genome alter the structure of the viral 5′ terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Hepatitis C Virus in Mice by a Small Interfering RNA Targeting a Highly Conserved Sequence in Viral IRES Pseudoknot - PMC [pmc.ncbi.nlm.nih.gov]

Miravirsen: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miravirsen (codenamed SPC3649) is an antisense oligonucleotide that has been investigated as a therapeutic agent for Hepatitis C Virus (HCV) infection. Its mechanism of action revolves around the specific inhibition of microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of HCV. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, along with its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Chemical Structure

This compound is a 15-nucleotide modified antisense oligonucleotide. Its structure is specifically designed to bind with high affinity and specificity to mature miR-122, thereby preventing it from facilitating HCV replication.

The key features of this compound's chemical structure are:

-

Locked Nucleic Acid (LNA) Modifications: Eight of the fifteen nucleotides are LNA monomers. In LNA, the ribose sugar is conformationally "locked" by a methylene bridge between the 2'-oxygen and the 4'-carbon atoms. This modification significantly increases the binding affinity of the oligonucleotide to its target RNA.

-

Deoxyribonucleic Acid (DNA) Monomers: The remaining seven nucleotides are standard DNA monomers.

-

Phosphorothioate Backbone: All the internucleotide linkages are phosphorothioate bonds, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers resistance to nuclease degradation, thereby increasing the in vivo stability of the oligonucleotide.

The specific sequence of LNA and DNA monomers is designed for optimal target engagement and efficacy.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | all-P-ambo-5-methyl-2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-2′- deoxy-P-thiocytidylyl-(3′→5′)-2′-O,4′-C-methylene-P-thioadenylyl- (3′→5′)-P-thiothymidylyl-(3′→5′)-P-thiothymidylyl-(3′→5′)-2′-O,4′-C- methylene-P-thioguanylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylene-P- thiouridylyl-(3′→5′)-2′-deoxy-P-thiocytidylyl-(3′→5′)-2′-deoxy-P- thioadenylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-2′-deoxy-P-thioadenylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-P-thiothymidylyl-(3′→5′)-5-methyl- 2′-O,4′-C-methylene-P-thiocytidylyl-(3′→5′)-5-methyl-2′-O,4′-C-methylenecytidine |

| SMILES String | CC1=CN([C@H]2CC(OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=NC5=C3N=C(N)NC5=O)C4OP(O)(=S)OC[C@@]34COC(--INVALID-LINK--N3C=C(C)C(=O)NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@]34COC(C3O)--INVALID-LINK--N3C=CC(N)=NC3=O)N3C=C(C)C(=O)NC3=O)N3C=NC4=C3N=CN=C4N)N3C=NC4=C3N=CN=C4N">C@HN3C |

Locked Nucleic Acid (LNA) Modification in Miravirsen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miravirsen (formerly SPC3649) is a first-in-class oligonucleotide therapeutic that targets microRNA-122 (miR-122), a crucial host factor for the replication of the Hepatitis C Virus (HCV). A key innovation in the design of this compound is the incorporation of Locked Nucleic Acid (LNA) modifications. This technical guide provides an in-depth exploration of the LNA modifications in this compound, its mechanism of action, and a summary of key experimental data and protocols.

The Core Innovation: Locked Nucleic Acid (LNA)

Locked Nucleic Acid is a modified RNA nucleotide in which the ribose sugar is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint confers several advantageous properties to oligonucleotides like this compound:

-

High Binding Affinity: The locked conformation pre-organizes the oligonucleotide backbone for hybridization, leading to a significant increase in binding affinity for its target RNA sequence.[3][4] This allows for the design of shorter, more potent antisense agents.

-

Enhanced Nuclease Resistance: The LNA modification provides substantial resistance to degradation by cellular nucleases, prolonging the half-life and therapeutic effect of the drug.[5]

-

Improved Specificity: The high binding affinity of LNA-containing oligonucleotides enhances their ability to discriminate between their intended target and off-target sequences.

This compound is a 15-nucleotide antisense oligonucleotide with a specific sequence complementary to the mature miR-122. Its structure consists of a mix of eight LNA monomers and seven DNA monomers, with a phosphorothioate backbone that further enhances nuclease resistance and facilitates cellular uptake.

Mechanism of Action

This compound's primary mechanism of action is the sequence-specific inhibition of miR-122. In HCV-infected hepatocytes, miR-122 binds to two conserved sites on the 5' untranslated region (UTR) of the viral RNA. This interaction is critical for the stability and replication of the HCV genome. This compound disrupts this process through a dual mechanism:

-

Sequestration of Mature miR-122: this compound binds with high affinity to mature miR-122, forming a stable heteroduplex. This prevents miR-122 from associating with the HCV RNA, leading to the degradation of the viral genome.

-

Inhibition of miR-122 Biogenesis: this compound can also bind to the precursors of miR-122, pri-miR-122 and pre-miR-122, with nanomolar affinity. This interaction inhibits the processing of these precursors by the Drosha and Dicer enzymes, respectively, thereby reducing the overall levels of mature miR-122.

The sequestration of miR-122 by this compound ultimately leads to a potent and sustained reduction in HCV RNA levels.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound against HCV Genotype 1b

| Parameter | Value | Cell Line/System |

| Mean EC50 | 0.67 µM | HCV genotype 1b replicon cells |

| Mean EC90 | 5.40 µM | HCV genotype 1b replicon cells |

| Cytotoxicity (CC50) | >320 µM | Various human cell lines |

| Therapeutic Index (TI) | ≥297 | In vitro |

| Binding Affinity (KD) to pre-miR-122 | 22 nM (at 25°C), 62 nM (at 37°C) | Surface Plasmon Resonance |

Table 2: Phase 2a Clinical Trial Results in Treatment-Naïve HCV Genotype 1 Patients

| This compound Dose | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA (at end of follow-up) |

| 3 mg/kg | 1.2 | 0 |

| 5 mg/kg | 2.9 | 1 |

| 7 mg/kg | 3.0 | 4 |

| Placebo | 0.4 | 0 |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

HCV Replicon Assay for In Vitro Efficacy

This assay is used to determine the 50% effective concentration (EC50) of this compound against HCV replication.

Materials:

-

Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene.

-

Cell culture medium and reagents.

-

This compound and control oligonucleotides.

-

96-well plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the Huh-7 HCV replicon cells in 96-well plates at a predetermined density.

-

Compound Treatment: After cell attachment, treat the cells with a serial dilution of this compound or a negative control oligonucleotide. All studies with this compound are typically performed without a transfection agent (gymnosis) to simulate in vivo administration.

-

Incubation: Incubate the treated cells for 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Luciferase activity is directly proportional to the level of HCV replicon RNA.

-

Data Analysis: Calculate the EC50 value, which is the concentration of this compound that results in a 50% reduction in luciferase activity compared to the untreated control.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding affinity and kinetics of this compound to its target, miR-122 and its precursors.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., streptavidin-coated).

-

Biotinylated pre-miR-122 or mature miR-122.

-

This compound and control oligonucleotides.

-

Running buffer (e.g., HBS-EP).

Protocol:

-

Ligand Immobilization: Immobilize the biotinylated pre-miR-122 or mature miR-122 onto the surface of a streptavidin-coated sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Binding Measurement: Monitor the change in the SPR signal in real-time, which corresponds to the binding of this compound to the immobilized RNA.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Phase 2a Clinical Trial Design

This protocol provides a general overview of the clinical trial conducted to evaluate the safety, tolerability, and antiviral activity of this compound in humans.

Study Design:

-

Randomized, double-blind, placebo-controlled, ascending multiple-dose study.

-

Patient Population: Treatment-naïve patients with chronic HCV genotype 1 infection.

-

Treatment Arms: Patients were randomized to receive subcutaneous injections of this compound at doses of 3, 5, or 7 mg/kg, or placebo.

-

Dosing Regimen: Five weekly injections over a 29-day period.

-

Follow-up: Patients were followed for 18 weeks after the start of treatment.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Change in HCV RNA levels from baseline.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Caption: Experimental workflow for the HCV replicon assay.

Caption: Advantages conferred by LNA modification in this compound.

References

- 1. Long-term safety and efficacy of microRNA-targeted therapy in chronic hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Santaris to report this compound drug trial results - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. LNA 5′-phosphoramidites for 5′→3′-oligonucleotide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Core Interaction: A Technical Guide to Miravirsen and miR-122

For Immediate Release

This technical guide provides an in-depth analysis of the foundational research surrounding Miravirsen, a first-in-class drug targeting microRNA-122 (miR-122), for the treatment of Hepatitis C Virus (HCV) infection. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanism of action, quantitative efficacy, and key experimental methodologies underpinning this therapeutic approach.

Introduction: Targeting a Host Factor for Antiviral Therapy

Hepatitis C is a viral infection that can lead to chronic liver disease. The Hepatitis C virus (HCV) relies on host factors for its replication. One such critical host factor is miR-122, a liver-specific microRNA.[1] miR-122 is highly abundant in hepatocytes and plays a crucial role in the stability and propagation of the HCV RNA genome.[1]

This compound (formerly known as SPC3649) is an antisense oligonucleotide designed to specifically target and inhibit miR-122.[2] It is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[3][4] This modification enhances its binding affinity and resistance to degradation. By sequestering miR-122, this compound disrupts the HCV life cycle, leading to a reduction in viral load. This approach of targeting a host factor offers a high barrier to viral resistance.

Mechanism of Action: Sequestration and Inhibition of Biogenesis

The primary mechanism of action of this compound is the direct binding to mature miR-122, preventing it from binding to the 5' untranslated region (UTR) of the HCV genome. This interaction between miR-122 and the HCV RNA is essential for stabilizing the viral genome and protecting it from nuclease degradation.

Furthermore, foundational research has revealed that this compound can also inhibit the biogenesis of miR-122. It binds with nanomolar affinity to the stem-loop structures of the primary miRNA transcript (pri-miR-122) and the precursor miRNA (pre-miR-122), thereby inhibiting their processing by the enzymes Drosha and Dicer. This dual mechanism of sequestering mature miR-122 and preventing the formation of new miR-122 molecules contributes to its potent antiviral effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell System | HCV Genotype | Reference |

| Mean EC50 | 0.67 μM | HCV Replicon Cells | 1b | |

| Therapeutic Index | ≥297 | Various cell culture models | 1b | |

| Binding Affinity (to pre-miR-122) | Nanomolar range | In vitro | N/A |

Table 2: Phase 2a Clinical Trial Efficacy of this compound (Genotype 1)

| Dose Group | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Reference |

| 3 mg/kg | 1.2 | |

| 5 mg/kg | 2.9 | |

| 7 mg/kg | 3.0 |

Key Experimental Methodologies

Detailed protocols for the foundational experiments are crucial for the replication and advancement of research.

HCV Replicon Luciferase Assay

This assay is used to determine the in vitro antiviral activity of compounds like this compound by measuring the replication of a subgenomic HCV replicon that expresses a luciferase reporter gene.

Protocol:

-

Cell Culture: Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.

-

Compound Treatment: Various concentrations of this compound are added to the cells. A negative control (no treatment or a scrambled oligonucleotide) and a positive control (e.g., interferon-alpha) are included.

-

Incubation: The treated cells are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Luciferase Assay: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer. The luciferase activity in the cell lysates is then measured using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the luciferase activity against the concentration of this compound.

In Situ Hybridization for miR-122 Detection

In situ hybridization (ISH) allows for the visualization of miR-122 expression within the cellular context of liver tissue.

Protocol:

-

Tissue Preparation: Frozen or paraffin-embedded liver tissue sections are mounted on slides.

-

Fixation and Permeabilization: Sections are fixed with 4% paraformaldehyde and then treated with proteinase K to permeabilize the tissue and allow probe entry.

-

Hybridization: The slides are incubated with a digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe complementary to the mature miR-122 sequence in a hybridization buffer at a specific temperature (e.g., 55°C) overnight.

-

Washing: Stringent washes are performed using saline-sodium citrate (SSC) buffers at the hybridization temperature to remove unbound and non-specifically bound probes.

-

Immunological Detection: The DIG-labeled probes are detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Visualization: The signal is visualized by adding a chromogenic substrate for AP, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), which produces a blue-purple precipitate at the site of miR-122 expression.

-

Imaging: The slides are then imaged using a light microscope.

Quantitative Reverse Transcription PCR (qRT-PCR) for miR-122

qRT-PCR is used to quantify the levels of miR-122 in total RNA extracted from liver tissue or cells.

Protocol:

-

RNA Isolation: Total RNA, including the small RNA fraction, is isolated from liver tissue or cells using a suitable kit (e.g., mirVana miRNA Isolation Kit or TRIzol).

-

Reverse Transcription (RT): A specific stem-loop RT primer for miR-122 is used to reverse transcribe the mature miRNA into cDNA. This is typically done using a TaqMan MicroRNA Reverse Transcription Kit. The reaction mixture includes the total RNA sample, the specific RT primer, dNTPs, reverse transcriptase, and buffer. The reaction is incubated at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.

-

Quantitative PCR (qPCR): The resulting cDNA is used as a template for qPCR. The reaction mixture contains the cDNA, a forward primer specific to the miR-122 sequence, a reverse primer (often a universal primer that binds to the stem-loop primer sequence), and a TaqMan probe labeled with a fluorescent reporter and a quencher.

-

Cycling Conditions: The qPCR is performed on a real-time PCR system with cycling conditions typically including an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.

-

Data Analysis: The expression level of miR-122 is determined based on the cycle threshold (Ct) value and is typically normalized to a small nuclear RNA (e.g., U6) as an endogenous control. The relative expression can be calculated using the ΔΔCt method.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: this compound's dual mechanism of action on the miR-122 pathway and HCV replication.

Experimental Workflows

Caption: Workflow for determining the in vitro efficacy of this compound using an HCV replicon assay.

Caption: Workflow for the quantification of miR-122 expression using qRT-PCR.

References

Methodological & Application

Miravirsen: In Vitro Experimental Protocols for HCV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Miravirsen (formerly SPC3649) is an antisense oligonucleotide designed to inhibit microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of the Hepatitis C Virus (HCV).[1][2][3] It is a 15-base locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[3][4] This document provides detailed protocols for in vitro studies of this compound, summarizing key quantitative data and outlining experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the sequestration of mature miR-122. In HCV-infected cells, two molecules of miR-122 bind to the 5' untranslated region (UTR) of the HCV RNA genome, protecting it from degradation and promoting its replication. This compound, being complementary to mature miR-122, binds to it with high affinity, forming a stable heteroduplex. This prevents miR-122 from interacting with the HCV RNA, leading to the degradation of the viral genome and a reduction in viral replication. Additionally, evidence suggests that this compound can also inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122.

Caption: this compound's dual mechanism of action against HCV.

Quantitative In Vitro Efficacy Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound.

| Parameter | Value | Cell Line | Virus Genotype |

| Mean EC50 | 0.67 µM (±0.33) | Huh-7 cells with HCV replicons | Genotype 1b |

| Mean EC90 | 5.40 µM (±3.3) | Huh-7 cells with HCV replicons | Genotype 1b |

Table 1: In Vitro Antiviral Activity of this compound.

| Parameter | Value | Cell Lines |

| CC50 | >320 µM | Huh-7, TK 10, HepG2, primary hepatocytes, PBMCs, macrophages, human bone marrow cells |

| Therapeutic Index (TI) | >297 | Based on the high-end-of-the-range EC50 of 1.08 µM |

Table 2: In Vitro Cytotoxicity of this compound.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This assay is used to determine the efficacy of this compound in inhibiting HCV replication.

Materials:

-

Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

96-well tissue culture plates

-

This compound sodium salt

-

Control oligonucleotide (e.g., SPC4729)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density of 5.0 x 10³ cells per well in 85 µl of DMEM supplemented with 10% FBS and antibiotics. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Addition: Prepare serial dilutions of this compound and a negative control oligonucleotide in cell culture medium without G418. Add the diluted compounds directly to the cells in triplicate wells. This method of administration without a transfection agent is known as "gymnosis".

-

Incubation: Incubate the treated cells for 72 hours to allow for HCV replication and the effect of the compound.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by linear regression of the percent inhibition of luciferase activity relative to untreated control cells.

Caption: Workflow for the HCV Replicon Assay.

Cytotoxicity Assay

This assay is performed to determine the concentration at which this compound becomes toxic to cells.

Materials:

-

Various human cell lines (e.g., Huh-7, HepG2, primary hepatocytes).

-

96-well tissue culture plates.

-

This compound sodium salt.

-

Cell viability assay reagent (e.g., XTT).

-

Spectrophotometer.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the cells for a period ranging from 2 to 14 days.

-

Cell Viability Measurement: Add the XTT reagent and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

In Vitro Combination Studies

These studies evaluate the antiviral activity of this compound when used in combination with other anti-HCV agents.

Materials:

-

HCV replicon cells.

-

96-well plates.

-

This compound sodium salt.

-

Other anti-HCV agents (e.g., interferon-α2b, ribavirin, direct-acting antivirals like telaprevir).

-

Luciferase assay system.

-

Luminometer.

-

Software for combination analysis (e.g., MacSynergy II).

Protocol:

-

Cell Seeding and Incubation: Follow the same procedure as in the HCV replicon assay (steps 1 and 2).

-

Combination Compound Addition: Prepare serial dilutions of this compound and the other anti-HCV agent. Add the compounds to the cells alone and in all possible combinations.

-

Incubation: Incubate the plates for 48 hours.

-

Luciferase Assay: Measure luciferase activity as previously described.

-

Data Analysis: Analyze the data using a method such as that of Prichard and Shipman, Jr. to determine if the combination is synergistic, additive, or antagonistic. This compound has been shown to have additive interactions with interferon α2b, ribavirin, and various direct-acting antivirals.

Caption: Logical relationship of this compound in combination therapy.

Off-Target Effects and Resistance

-

Specificity: Studies have shown that this compound treatment does not significantly affect the plasma levels of other miRNAs, indicating a high degree of specificity for miR-122.

-

Drug-Resistant HCV Replicons: this compound has demonstrated broad antiviral activity against HCV replicons that are resistant to various classes of direct-acting antivirals, including NS3 protease inhibitors, NS5B polymerase inhibitors, and NS5A inhibitors, with less than a 2-fold reduction in susceptibility.

-

In Vitro Resistance: In serial passage studies, an A4C nucleotide change in the HCV 5' UTR was observed in cells passaged with high concentrations of this compound. However, an HCV variant with this change was still fully susceptible to this compound. Another mutation, C3U, also in the 5' UTR, was identified in patients who experienced viral rebound and did show reduced susceptibility to this compound.

Disclaimer: This document is intended for research and informational purposes only. The protocols described should be adapted and optimized for specific laboratory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

Application Notes: Designing and Implementing Miravirsen Studies in HCV Replicon Systems

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health issue, and the development of novel antiviral therapeutics is a key focus of research. Miravirsen (SPC3649) is a first-in-class therapeutic agent that targets a host factor essential for HCV replication, the liver-specific microRNA-122 (miR-122).[1][2][3] Unlike direct-acting antivirals (DAAs) that target viral proteins, this compound's unique mechanism of action presents a high genetic barrier to resistance.[2][3] HCV replicon systems, which are engineered cell lines capable of autonomously replicating subgenomic HCV RNA, are invaluable tools for the in vitro evaluation of antiviral compounds like this compound. These systems, often incorporating reporter genes like luciferase, provide a robust, sensitive, and high-throughput method for quantifying antiviral activity.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on designing and conducting studies to evaluate the efficacy and cytotoxicity of this compound using HCV replicon systems.

Mechanism of Action: this compound and HCV Replication

HCV replication is critically dependent on the host's miR-122. Two molecules of miR-122 bind to two distinct sites on the 5' untranslated region (UTR) of the HCV genome. This interaction is multifaceted; it is thought to protect the viral RNA from degradation by host nucleases, promote the translation of the viral polyprotein, and enhance viral RNA replication.

This compound is a 15-nucleotide locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be perfectly complementary to mature miR-122. By binding with high affinity, this compound sequesters miR-122, forming a stable heteroduplex. This prevents miR-122 from binding to the HCV RNA, thereby exposing the viral genome to degradation and inhibiting its replication and translation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity data for this compound derived from studies using HCV replicon systems.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotype 1b Replicon

| Compound | Mean EC₅₀ (µM) | Cell Line | Virus Genotype |

|---|---|---|---|

| This compound | 0.67 | Huh-7 cells | Genotype 1b |

**

Table 2: In Vitro Cytotoxicity Profile of this compound

| Compound | CC₅₀ (µM) | Cell Lines | Therapeutic Index (CC₅₀/EC₅₀) |

|---|---|---|---|

| This compound | >320 | Huh-7, TK 10, HepG2, Primary Hepatocytes, PBMCs | ≥477 |

**

Experimental Workflow

A typical workflow for evaluating the antiviral activity and cytotoxicity of this compound in an HCV replicon system involves parallel assays. The efficacy is determined in HCV replicon-harboring cells, while cytotoxicity is assessed in the parental, virus-free cell line.

Experimental Protocols

Protocol 1: Maintenance and Culture of HCV Replicon Cells

This protocol describes the standard procedure for culturing Huh-7 cells harboring a subgenomic HCV replicon with a neomycin resistance gene (e.g., Luc-Neo-ET replicon).

-

Materials:

-

Huh-7 HCV replicon cells (e.g., genotype 1b luciferase reporter replicon)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Non-Essential Amino Acids (NEAA, 100x)

-

G418 (Geneticin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

-

Procedure:

-

Prepare complete growth medium: DMEM supplemented with 10% FBS, 1x Penicillin-Streptomycin, and 1x NEAA.

-

For selective pressure, add G418 to the complete growth medium at a final concentration of 500-1000 µg/mL. The optimal concentration should be determined empirically for each cell line.

-

Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, passage them.

-

Aspirate the medium, wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize trypsin by adding 7-8 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium with G418.

-

Seed new T-75 flasks at a split ratio of 1:4 to 1:6.

-

Protocol 2: this compound Efficacy Testing using a Luciferase-Based HCV Replicon Assay

This protocol details the measurement of this compound's antiviral activity by quantifying the reduction in luciferase reporter signal, which correlates with HCV RNA replication.

-

Materials:

-

HCV luciferase replicon cells

-

Complete growth medium (without G418)

-

This compound stock solution (in sterile water or PBS)

-

White, opaque 96-well cell culture plates

-

Luciferase assay reagent kit (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

-

-

Procedure:

-

One day prior to the assay, seed the HCV luciferase replicon cells into white, opaque 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium without G418.

-

On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical concentration range would bracket the expected EC₅₀ (e.g., from 10 µM down to 0.01 µM). Include a "no drug" (vehicle) control.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells (in triplicate).

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well (typically 100 µL).

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

-

Protocol 3: Cytotoxicity Assessment of this compound using an MTT Assay

This assay is performed in parallel with the efficacy assay on the parental, non-replicon cell line to determine if the observed antiviral effect is due to toxicity.

-

Materials:

-

Parental Huh-7 cells (or other appropriate host cell line)

-

Complete growth medium

-

This compound stock solution

-

Clear 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer

-

-

Procedure:

-

Seed parental Huh-7 cells in clear 96-well plates at the same density and in the same medium as the efficacy assay.

-

Treat the cells with the same serial dilutions of this compound used in the efficacy assay. Include a "cells only" control and a "100% kill" control (e.g., treated with a high concentration of a known cytotoxic agent or detergent).

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure all crystals are dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression.

-

-

Protocol 4: Quantification of HCV RNA Levels by RT-qPCR

This protocol provides a direct measure of viral RNA and is a crucial method for confirming the results from reporter assays.

-

Materials:

-

HCV replicon cells treated as in Protocol 2

-

RNA isolation kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or probe-based)

-

Primers and probe specific to a conserved region of the HCV genome (e.g., the 5' UTR).

-

Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Real-time PCR instrument

-

-

Procedure:

-

Culture and treat HCV replicon cells with this compound as described in Protocol 2 (steps 1-4).

-

After the 72-hour incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA isolation kit.

-

Isolate total RNA from each well according to the kit manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

-

Perform reverse transcription on 1 µg of total RNA from each sample to synthesize cDNA.

-

Set up the qPCR reaction in triplicate for each sample, including primers for both the HCV target and the housekeeping gene. Include no-template controls.

-

An example of qPCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the HCV target and the housekeeping gene for each sample.

-

Normalize the HCV Ct values to the housekeeping gene Ct values (ΔCt = Ct_HCV - Ct_housekeeping).

-

Calculate the relative change in HCV RNA expression compared to the untreated control using the ΔΔCt method.

-

Plot the fold-change in HCV RNA against the this compound concentration to determine the EC₅₀.

-

-

References

- 1. First microRNA-targeted drug effective for hepatitis C - UMass Medical School - Worcester [umassmed.edu]

- 2. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of this compound, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antiviral activity and preclinical and clinical resistance profile of this compound, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Miravirsen in Animal Models of Hepatitis C Virus (HCV)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Miravirsen (formerly SPC3649) is a pioneering drug candidate that targets a host microRNA, miR-122, which is essential for the replication and stability of the Hepatitis C Virus (HCV).[1][2][3] It is a 15-base locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide designed to sequester mature miR-122, thereby preventing its interaction with the HCV genome and leading to viral RNA degradation.[4][5] Preclinical studies in animal models, particularly chimpanzees, have been instrumental in demonstrating the in vivo efficacy and mechanism of action of this compound, paving the way for clinical trials in humans.

These application notes provide a detailed overview of the use of this compound in animal models of HCV, summarizing key quantitative data and providing comprehensive experimental protocols based on published literature.

Quantitative Data from Preclinical Studies

The primary animal model for studying this compound's effect on active HCV infection has been the chimpanzee, as it is one of the few species susceptible to chronic HCV infection.

Table 1: In Vivo Efficacy of this compound in a Chimpanzee Model of HCV Infection

| Parameter | Value |

| Animal Model | Chimpanzees chronically infected with HCV |

| Drug | This compound (SPC3649) |

| Dosing Regimen | Intravenous (IV) infusions |

| High Dose Reduction | 99.5% reduction in HCV RNA |

| Viral Load Reduction | Sustained, dose-dependent reduction |

| Viral Resistance | No evidence of viral rebound or resistance |

| Duration of Effect | Continued efficacy for several months post-treatment |

Mechanism of Action of this compound

HCV, a positive-strand RNA virus, critically requires the liver-specific microRNA, miR-122, for its replication. miR-122 binds to two sites on the 5' untranslated region (UTR) of the viral genome, which promotes viral propagation. The proposed mechanisms for this promotion include:

-

Genome Stabilization: Protecting the viral RNA from nucleolytic degradation.

-

Stimulation of Translation: Promoting a favorable structure for the internal ribosome entry site (IRES).

-

Direct Promotion of Genome Replication: Enhancing the amplification of viral RNA.